Boc-DL-Ala-DL-Ala-DL-Pro-OH
Description
Boc-DL-Ala-DL-Ala-DL-Pro-OH is a synthetic tripeptide featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. The compound consists of two DL-alanine residues and one DL-proline residue, with the Boc group enhancing stability during peptide synthesis by preventing unwanted side reactions. The DL configuration indicates a racemic mixture, which may influence its conformational flexibility and interactions in biological systems.
Properties
IUPAC Name |
1-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-ALA-PRO-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using the BOC group. The protected L-alanine (BOC-ALA-OH) is then coupled with another molecule of protected L-alanine (BOC-ALA-OH) to form BOC-ALA-ALA-OH. Finally, this dipeptide is coupled with protected L-proline (BOC-PRO-OH) to yield BOC-ALA-ALA-PRO-OH .
Industrial Production Methods
Industrial production of BOC-ALA-ALA-PRO-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial production include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Chemical Reactions Analysis
Types of Reactions
BOC-ALA-ALA-PRO-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of BOC-ALA-ALA-PRO-OH is primarily related to its role as a building block in peptide synthesis. The BOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using BOC-ALA-ALA-PRO-OH .
Comparison with Similar Compounds
Boc-Protected Single Amino Acids
Boc-DL-Ala-OH (CAS 3744-87-4):
- Molecular Weight : 189.2 g/mol.
- Solubility : Soluble in water or 1% acetic acid .
- Role : Used as a building block in peptide synthesis, protecting the amine group of alanine.
Boc-DL-Pro-OH (CAS 351002-65-8):
Comparison :
- The tripeptide Boc-DL-Ala-DL-Ala-DL-Pro-OH combines the properties of both Boc-DL-Ala-OH and Boc-DL-Pro-OH. Its molecular weight (estimated ~400–450 g/mol) exceeds individual Boc-amino acids, likely reducing solubility in aqueous solvents compared to single residues.
Alternative Protecting Groups: Z-DL-Pro-OH and Ac-DL-Pro-OH
Z-DL-Pro-OH (CAS 5618-96-2):
- Protecting Group : Benzyloxycarbonyl (Z).
- Molecular Weight : 249.26 g/mol.
- Stability : Less stable under acidic conditions compared to Boc .
Ac-DL-Pro-OH (CAS 1074-79-9):
- Protecting Group : Acetyl (Ac).
Comparison :
- Boc protection offers superior acid stability, making this compound more suitable for stepwise synthesis under acidic deprotection conditions.
Modified Proline Derivatives
Boc-α-(1-naphthylmethyl)-DL-Pro-OH (CAS 351002-65-8):
- Structure : Proline modified with a naphthylmethyl group.
- Molecular Weight : 355.43 g/mol.
- Impact : Bulky substituents increase hydrophobicity, affecting solubility and membrane permeability .
Boc-α-(3-chlorobenzyl)-DL-Pro-OH (CAS 351002-87-4):
Comparison :
- Unlike these modified proline derivatives, this compound lacks aromatic or halogenated side chains, likely improving aqueous solubility but reducing lipid bilayer interactions.
Peptides with Similar Sequences
H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH :
Comparison :
- The absence of Boc in H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH increases its polarity but reduces synthetic yield due to unprotected amines.
Data Tables
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